6-Amino-5-oxohexanoic acid hydrochloride
Description
Context in Amino Acid Metabolism Research
The structural similarity of 6-Amino-5-oxohexanoic acid to lysine (B10760008) and its derivatives positions it as a compound of interest in the broader context of amino acid metabolism. Lysine, an essential amino acid, undergoes complex catabolism through two primary routes in mammals: the saccharopine and pipecolate pathways. Both pathways converge, leading to the formation of α-aminoadipate semialdehyde. Due to its structure, 6-Amino-5-oxohexanoic acid is studied for its potential interactions within these or related pathways, although its natural occurrence as a direct intermediate in mainline amino acid metabolism is not well-documented.
Research into the enzymatic conversion of related compounds, such as the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, provides a framework for understanding how 6-Amino-5-oxohexanoic acid might be metabolized or synthesized biologically. The study of such enzymatic transformations is crucial for elucidating novel metabolic pathways and understanding the substrate specificity of enzymes involved in amino acid catabolism.
Significance as a Biochemical Intermediate in Scientific Investigations
The most clearly defined role of 6-Amino-5-oxohexanoic acid in scientific research is its use as an internal standard in analytical biochemistry. Specifically, it has been employed in the highly sensitive and specific gas-liquid chromatographic assay for the determination of delta-aminolaevulinic acid (AmLev) in biological fluids. nih.gov In this method, 6-Amino-5-oxohexanoic acid forms a derivative analogous to that of AmLev, allowing for accurate quantification of the target analyte. nih.gov This application is critical in studies of porphyrias and other conditions where AmLev levels are a key diagnostic marker. nih.gov
The table below summarizes the key properties of 6-Amino-5-oxohexanoic acid hydrochloride relevant to its use in research.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₃ |
| CAS Number | 62409-52-3 |
| Primary Application | Internal Standard in Chromatography |
| Field of Study | Analytical Biochemistry, Metabolic Research |
Overview of Research Trajectories for this compound
Current research involving this compound appears to follow two main trajectories. The first is its continued application and refinement in analytical methodologies for the detection of other biologically significant molecules. nih.gov Its stability and ability to derivatize similarly to target analytes make it a valuable tool in clinical chemistry and diagnostics.
The second, more exploratory, trajectory involves investigating its potential biological activities and its role as a precursor for other biologically active compounds. This includes its use as a building block in organic synthesis for the creation of novel molecules with potential therapeutic properties. While its direct involvement in natural metabolic pathways is not firmly established, its structure continues to make it a candidate for investigation in the context of enzyme-substrate interactions and metabolic engineering.
The table below outlines the primary areas of research involving this compound.
| Research Area | Focus of Investigation |
| Analytical Chemistry | Development and validation of assays for biological markers like delta-aminolaevulinic acid. nih.gov |
| Organic Synthesis | Use as a chemical building block for novel compounds. |
| Biochemical Research | Investigation of its potential role in metabolic pathways and as a substrate for enzymes. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-amino-5-oxohexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-5(8)2-1-3-6(9)10;/h1-4,7H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBRDFBEWSEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CN)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90808835 | |
| Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62409-52-3 | |
| Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways and Metabolic Roles of 6 Amino 5 Oxohexanoic Acid Hydrochloride
Position within Amino Acid Catabolism
6-Amino-5-oxohexanoic acid hydrochloride holds a significant position in the breakdown of amino acids, primarily originating from the catabolism of 6-aminohexanoic acid and through oxidative processes involving related compounds.
Origin as a Metabolite of 6-Aminohexanoic Acid
6-Amino-5-oxohexanoic acid is a recognized metabolite of 6-aminohexanoic acid. nih.govbiosynth.com The conversion is facilitated by enzymatic activity, specifically through an ω-amino group-oxidizing enzyme (ω-AOX). Research has demonstrated the production of 6-oxohexanoic acid from 6-aminohexanoic acid with a high yield through the action of ω-AOX isolated from Phialemonium sp.. nih.govresearchgate.net This enzymatic reaction represents a key step in the catabolic pathway of 6-aminohexanoic acid.
Formation through Oxidative Pathways, such as from 6-Hydroxyhexanoic Acid
The formation of 6-Amino-5-oxohexanoic acid can also occur via oxidative pathways involving precursors like 6-hydroxyhexanoic acid. While direct enzymatic conversion of 6-hydroxyhexanoic acid to 6-amino-5-oxohexanoic acid is not extensively detailed in current literature, the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid (the corresponding keto acid) is a known biochemical transformation. biosynth.com This 6-oxohexanoic acid can then be a substrate for transamination reactions, where an amino group is transferred to the keto acid, yielding 6-amino-5-oxohexanoic acid. This positions the compound as an intermediate in the broader metabolic network connecting hydroxy acids and amino acids.
Intermediary Role in Biosynthetic Processes
Beyond its role in catabolism, this compound serves as a valuable intermediate in the synthesis of other important molecules.
Precursor in 6-Aminocaproic Acid Biosynthesis
6-Amino-5-oxohexanoic acid, in its non-hydrochloride form (6-oxohexanoic acid), is a key precursor in the biosynthesis of 6-aminocaproic acid (also known as 6-aminohexanoic acid). nih.govgoogle.com Engineered metabolic pathways have been designed to produce 6-aminocaproic acid, where 6-oxohexanoic acid is converted to the final product through the action of a transaminase enzyme. nih.gov This highlights the compound's significance as a building block for industrially relevant chemicals.
Involvement in General Amino Acid and Fatty Acid Metabolism
The carbon skeleton of 6-Amino-5-oxohexanoic acid can potentially intersect with general amino acid and fatty acid metabolism. As a six-carbon amino acid, its catabolism could yield intermediates that feed into central metabolic pathways. For instance, upon deamination, the resulting 6-oxohexanoic acid could be further metabolized. While specific pathways for its integration into fatty acid synthesis or breakdown are not well-documented, its structural similarity to fatty acid precursors suggests a potential, though likely minor, role. The catabolism of amino acids often provides precursors for the synthesis of other non-essential amino acids or enters the tricarboxylic acid (TCA) cycle. nih.gov
Contribution to Cellular Energetic Metabolism
The breakdown of 6-Amino-5-oxohexanoic acid can contribute to the cellular energy pool, although specific quantitative data on its energy yield is limited. The carbon skeleton of amino acids, following the removal of the amino group, can be channeled into energy-producing pathways. nih.govencyclopedia.pubnih.gov
Theoretically, the six-carbon backbone of 6-Amino-5-oxohexanoic acid could be catabolized to acetyl-CoA, a primary fuel for the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govresearchgate.net The complete oxidation of acetyl-CoA in the TCA cycle generates ATP, the main energy currency of the cell, as well as reducing equivalents (NADH and FADH2) that drive further ATP synthesis through oxidative phosphorylation. wikipedia.orgnih.gov The entry of amino acid-derived carbon skeletons into the TCA cycle is a fundamental aspect of cellular metabolism, ensuring that proteins can be utilized as an energy source when necessary. nih.govnih.govkhanacademy.org
Research on Metabolic Associations and Dysregulation
This compound is a derivative of hexanoic acid and a known metabolite of the synthetic lysine (B10760008) analogue, 6-aminocaproic acid. wikipedia.org Its biological activity is thought to be related to its structure, which features both an amino group and a keto group that can interact with various biological molecules. These interactions may have an influence on metabolic pathways and cellular functions. However, specific research into its role in metabolic dysregulation is limited. The compound has found utility in analytical chemistry, where it has been used as an internal standard for quantification in laboratory analyses. epa.govepa.gov
Studies on Oxidative DNA Damage Pathways
Currently, there is a lack of specific studies in the available scientific literature that directly investigate the role of this compound in the context of oxidative DNA damage pathways. While the broader field of amino acid metabolism and its impact on cellular stress and repair is an active area of research, dedicated investigations into the specific effects of this compound on DNA integrity, damage, or repair mechanisms have not been prominently documented.
Investigations in the Context of Congestive Heart Failure
Direct research linking this compound to the pathophysiology or metabolic landscape of congestive heart failure is not present in existing scientific literature. The parent compound, 6-aminocaproic acid, is sometimes used in an off-label capacity to control perioperative bleeding associated with cardiac surgery. wikipedia.org However, this clinical application is based on the antifibrinolytic (blood clot stabilizing) properties of 6-aminocaproic acid and does not extend to its metabolite, this compound, nor does it imply a role for the metabolite in the chronic disease process of heart failure.
Association with 6-Aminocaproic Acid Deficiency States
The concept of a "6-aminocaproic acid deficiency state" is not a recognized clinical condition. 6-aminocaproic acid is a synthetic drug, an analogue of the amino acid lysine, not an essential nutrient or a naturally occurring compound for which a deficiency would be defined. wikipedia.orgnih.gov
The primary association between the two molecules is metabolic. 6-Amino-5-oxohexanoic acid is a metabolite that results from the biochemical processing of 6-aminocaproic acid in the body. Therefore, the presence of 6-Amino-5-oxohexanoic acid in a biological sample would indicate prior administration and metabolism of 6-aminocaproic acid. Conversely, a true absence or "deficiency" of 6-aminocaproic acid would logically result in the absence of its metabolites, including 6-Amino-5-oxohexanoic acid. There are no available studies investigating the metabolic consequences or associations of low levels of this particular metabolite.
Enzymatic Mechanisms and Interactions of 6 Amino 5 Oxohexanoic Acid Hydrochloride
Enzyme-Substrate Binding and Specificity Studies
Specific studies detailing the binding of 6-Amino-5-oxohexanoic acid hydrochloride to enzyme active sites or defining enzyme specificity for this particular molecule as a substrate are not extensively documented. However, its structural features—a primary amino group, a ketone group, and a carboxylic acid—provide a basis for predicting its potential interactions within an enzyme's active site. The binding of any substrate to an enzyme is a highly specific interaction dictated by the three-dimensional arrangement of amino acid residues in the active site, which form a complementary surface to the substrate in terms of shape, size, and charge.
Functional Role of Amino and Keto Groups in Enzyme Recognition and Catalysis
The biological activity and enzymatic recognition of a molecule like this compound are fundamentally dictated by its functional groups. The amino (-NH2) and keto (C=O) groups are central to its potential interactions.
Amino Group: The primary amino group is a key site for interaction. It is basic and can be protonated to form an ammonium (B1175870) ion (-NH3+), allowing it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues in an enzyme's active site, such as aspartate or glutamate (B1630785). It can also act as a hydrogen bond donor.
Keto Group: The ketone group is polar and can act as a hydrogen bond acceptor. This group is also susceptible to nucleophilic attack, a common step in many enzymatic reactions. For instance, it could be targeted by reducing enzymes to form a secondary alcohol.
The precise positioning of these groups along the hexanoic acid backbone would be critical for specific enzyme recognition and the subsequent catalytic event.
Below is an interactive table summarizing the potential roles of these functional groups in enzyme interactions.
| Functional Group | Potential Interaction Type | Interacting Enzyme Residue (Example) | Role in Catalysis |
| Amino Group (-NH₂) / Ammonium (-NH₃⁺) | Ionic Bonding, Hydrogen Bonding | Aspartic Acid, Glutamic Acid | Substrate binding and orientation |
| Keto Group (C=O) | Hydrogen Bonding, Covalent Catalysis | Serine, Cysteine | Substrate binding, site for reduction/oxidation |
| Carboxylic Acid (-COOH) / Carboxylate (-COO⁻) | Ionic Bonding, Hydrogen Bonding | Arginine, Lysine (B10760008) | Substrate binding and orientation |
Enzymatic Transformations Mediated by this compound
While specific enzymatic transformations of this compound are not well-documented, its structure suggests it could theoretically participate in several major classes of biochemical reactions.
Transamination reactions involve the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases (transaminases). Given that 6-Amino-5-oxohexanoic acid contains both an amino group and a keto group, it could theoretically act as either an amino donor (becoming a diketo-acid) or an amino acceptor (becoming a diamino-acid), depending on the specific enzyme and reaction. However, literature specifically demonstrating its participation in such reactions is not currently available.
The functional groups of this compound make it a candidate for redox reactions within a cell. The keto group at the 5-position could be reduced by a reductase enzyme, utilizing a cofactor like NADH or NADPH, to yield 6-amino-5-hydroxyhexanoic acid. Conversely, the amino group could be a substrate for oxidative deamination. Despite this theoretical potential, its actual involvement in cellular redox cycles has not been established in published research.
Enzyme Systems Involved in 6-Amino-5-oxohexanoic Acid Formation or Conversion
Direct evidence for enzyme systems that naturally produce or metabolize 6-Amino-5-oxohexanoic acid is scarce. The compound has appeared in scientific literature primarily as a synthesized molecule for use in specific applications.
Research on ω-amino group-oxidizing enzymes (ω-AOX) from microbial sources like Phialemonium sp. has focused on their ability to catalyze the oxidative deamination of ω-amino compounds. For example, the ω-AOX from Phialemonium sp. AIU 274 efficiently converts 6-aminohexanoic acid into 6-oxohexanoic acid. It is important to note that the substrate, 6-aminohexanoic acid, and the product, 6-oxohexanoic acid, are structurally distinct from 6-amino-5-oxohexanoic acid. There is no evidence in the reviewed literature to suggest that this class of enzymes is involved in the formation or conversion of 6-amino-5-oxohexanoic acid. The primary documented role of 6-amino-5-oxohexanoic acid in the context of enzyme analysis is its use as an internal standard in quantification methods for other molecules, such as in assays related to the heme biosynthetic pathway. epa.govresearchgate.net
The table below clarifies the structures of these related compounds.
| Compound Name | Chemical Structure | Key Functional Groups |
| 6-Amino-5-oxohexanoic acid | C₆H₁₁NO₃ | C6-Amino, C5-Keto, Carboxylic Acid |
| 6-Aminohexanoic acid | C₆H₁₃NO₂ | C6-Amino, Carboxylic Acid |
| 6-Oxohexanoic acid | C₆H₁₀O₃ | C6-Aldehyde, Carboxylic Acid |
Research on 4-Aminobutyrate Aminotransferase and 6-Aminocaproic Acid Production
The enzymatic synthesis of 6-aminocaproic acid (6-ACA), a key precursor for nylon-6, has been a significant area of research, with a focus on creating more sustainable and environmentally friendly production routes. ucl.ac.uk Central to this effort is the use of aminotransferases, which catalyze the transfer of an amino group to a keto acid. mdpi.com Specifically, 4-aminobutyrate aminotransferase has been utilized to mediate the reaction that converts the intermediate 6-oxohexanoic acid into 6-aminocaproic acid. This biocatalytic process requires the presence of pyridoxal (B1214274) 5'-phosphate as a cofactor and a suitable amine donor.
In one-pot, two-step enzymatic cascade systems, 6-aminocaproic acid can be converted via a 6-oxohexanoate (B1234620) intermediate to adipic acid. The reverse reaction, converting 6-oxohexanoic acid to 6-aminocaproic acid, has been optimized to achieve high yields. Research has demonstrated that under optimal conditions, the use of 4-aminobutyrate aminotransferase can result in a 78% yield for this conversion. This enzymatic pathway is part of a broader strategy to produce valuable chemical precursors for the polyamide industry from various starting materials, including adipic acid and cyclohexanol. ucl.ac.ukengconfintl.org The deamination of 6-ACA to form 6-oxohexanoic acid is also catalyzed by aminotransferases, illustrating the reversible nature of this enzymatic reaction. rug.nl
Investigations into Enzyme Stability and Optimal Catalytic Conditions in Biocatalytic Systems
The viability of biocatalytic systems for industrial applications is heavily dependent on the stability and efficiency of the enzymes used. nih.govnih.gov Enzymes are often marginally stable, and their implementation can be hindered by factors like denaturation in various reaction media. nih.govbohrium.com Consequently, significant research has been dedicated to understanding and improving enzyme stability through methods such as chemical modification, immobilization on supports, and protein engineering. nih.govmdpi.com
In the context of producing 6-aminocaproic acid, investigations have focused on identifying the optimal catalytic conditions to maximize yield and efficiency. For the conversion of 6-oxohexanoic acid to 6-ACA using 4-aminobutyrate aminotransferase, a range of reaction parameters have been systematically studied. These parameters include the type of amine donor, pH levels, and the concentrations of both the enzyme and the amine donor/acceptor. Structural analysis and experimental data indicate that glutamate is the optimal amine donor for this specific reaction. The optimization of these conditions was crucial in achieving a 78% reaction yield. Such studies are essential for developing robust biocatalytic processes that can serve as alternatives to traditional chemical synthesis. ucl.ac.uk
| Parameter Investigated | Finding/Optimal Condition | Source |
|---|---|---|
| Amine Donor Type | Glutamate identified as the optimal donor based on experimental data and structural analysis. | |
| pH Conditions | Varied to determine the optimal pH for enzyme activity and reaction yield. | |
| Enzyme Concentration | Adjusted to find the most efficient concentration for the conversion process. | |
| Amine Donor/Acceptor Concentration | Optimized to maximize the reaction yield, reaching 78% under the best conditions. |
Academic Research on Enzyme Inhibition by Structural Analogs of this compound
The study of enzyme inhibition is crucial for understanding reaction mechanisms and developing targeted therapeutic agents. wikipedia.org Substrate and product inhibition are known limitations in the practical application of enzymes in biocatalysis. nih.gov In transaminase-catalyzed reactions, for instance, the removal of co-products is often necessary to avoid product inhibition and shift the reaction equilibrium favorably. mdpi.com
While direct research on enzyme inhibition by this compound is limited, studies on its close structural analog, 6-aminocaproic acid (also known as 6-aminohexanoic acid), provide valuable insights. 6-aminocaproic acid is a known derivative and analogue of the amino acid lysine. wikipedia.org This structural similarity allows it to act as an effective inhibitor for enzymes that specifically bind to lysine residues. wikipedia.org A primary example of this is its inhibitory action on proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis. wikipedia.org By acting as a lysine analog, 6-aminocaproic acid can competitively inhibit plasmin, which has led to its clinical use as an antifibrinolytic agent to treat certain bleeding disorders. wikipedia.org This demonstrates how structural analogs of intermediates in biocatalytic pathways can have significant and specific biological activities based on their ability to mimic natural enzyme substrates.
| Structural Analog | Target Enzyme | Mechanism of Inhibition | Source |
|---|---|---|---|
| 6-Aminocaproic acid (6-Aminohexanoic acid) | Plasmin | Acts as an analogue of lysine, inhibiting enzymes that bind to lysine residues. | wikipedia.org |
Research Applications and Derived Academic Constructs of 6 Amino 5 Oxohexanoic Acid Hydrochloride
Analytical Methodologies in Biochemical Research
The consistent and well-defined chemical nature of 6-Amino-5-oxohexanoic acid hydrochloride makes it a valuable tool in analytical laboratories, where precision and accuracy are paramount.
In the realm of clinical and environmental monitoring, the accurate quantification of metabolites is crucial. One such significant metabolite is δ-Aminolevulinic Acid (ALA), a precursor in the biosynthesis of porphyrins. Elevated levels of ALA in urine are an indicator of exposure to lead, which inhibits the enzyme δ-aminolevulinic acid dehydratase. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common and sensitive method for determining urinary ALA concentrations.
To ensure the accuracy of these measurements, an internal standard is employed to account for variations in sample preparation and instrument response. 6-Amino-5-oxohexanoic acid has been identified as a suitable internal standard for this purpose. Its structural similarity to ALA allows it to behave similarly during the chromatographic process, yet it is distinct enough to be resolved into a separate peak. In this method, both the sample and the calibration standards are spiked with a known concentration of 6-Amino-5-oxohexanoic acid. The ratio of the peak area of ALA to the peak area of the internal standard is then used to calculate the precise concentration of ALA in the sample, thereby enhancing the reliability of the diagnostic test.
Table 1: HPLC Method Parameters for δ-Aminolevulinic Acid (ALA) Quantification
| Parameter | Details |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Analyte | δ-Aminolevulinic Acid (ALA) |
| Internal Standard | 6-Amino-5-oxohexanoic acid |
| Sample Matrix | Urine |
| Principle | The internal standard compensates for variations in sample processing and injection volume, improving quantitative accuracy. |
| Detection Method | Condensation reaction of ALA with formaldehyde (B43269) and acetylacetone (B45752) to yield a fluorescent pyrrolizine derivative. |
Beyond its role as an internal standard, this compound is detectable by a range of advanced analytical techniques, which underscores its utility in broader metabolomic studies. These techniques are essential for identifying and quantifying a wide array of molecules in biological samples.
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is a powerful tool for analyzing amino acids and their derivatives. This compound can be derivatized to increase its volatility for GC-MS analysis or analyzed directly using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for sensitive and selective quantification in complex biological matrices like plasma. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules. This technique can be used to detect and characterize 6-Amino-5-oxohexanoic acid in various samples, aiding in its identification and in studies of its chemical environment.
Ion-Exchange Chromatography: This chromatographic technique separates molecules based on their net charge. Given its amino and carboxylic acid groups, 6-Amino-5-oxohexanoic acid can be effectively separated and quantified using ion-exchange chromatography, a foundational method in amino acid analysis.
These methodologies are fundamental to metabolomics and are crucial for understanding the biochemical pathways and identifying novel biomarkers for diseases.
Enzyme assays are a cornerstone of biochemical research, providing insights into enzyme kinetics and function. The activity of an enzyme is typically measured by monitoring the rate of disappearance of a substrate or the rate of appearance of a product. thermofisher.com In many enzymatic reactions involving proteases or amidases, the products are free amino acids or small peptides. acs.org
Quantitative methods such as HPLC or colorimetric assays are often used to measure the concentration of these products over time. For these methods to be accurate, a pure standard of the product is required to create a calibration curve. In enzymatic reactions that could theoretically produce 6-Amino-5-oxohexanoic acid or a structurally related compound, the hydrochloride salt would serve as an essential analytical standard. By preparing solutions of known concentrations of this compound, researchers can generate a standard curve that correlates signal response (e.g., absorbance or peak area) with concentration. This allows for the precise quantification of the product formed during the enzyme reaction, enabling the determination of key kinetic parameters such as the reaction velocity and enzyme efficiency.
Applications in Chemical Biology and Pharmaceutical Research
The unique structure of this compound also lends itself to applications in the synthesis of novel molecules for pharmaceutical and chemical biology research.
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-coding amino acids. They represent a vast area of chemical diversity and are invaluable in medicinal chemistry and drug discovery. nih.govacs.orgnbinno.com NPAAs are used as building blocks to create peptidomimetics—molecules that mimic the structure of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability.
6-Amino-5-oxohexanoic acid is a synthetic NPAA. Its structure, featuring a six-carbon backbone, offers a flexible yet defined scaffold. In chemical synthesis, it can be used as a precursor or a building block to construct more complex molecules. mdpi.com The presence of three distinct functional groups—a primary amine, a ketone, and a carboxylic acid—allows for selective chemical modifications at different points of the molecule. This versatility makes it a valuable component for creating libraries of novel compounds in drug discovery campaigns and for studying structure-activity relationships. acs.org For instance, a related compound, (S)-2,6-diamino-5-oxohexanoic acid, has been identified as a key intermediate in the synthesis of α-aminoadipic acid peptides, highlighting the importance of the 5-oxohexanoic acid scaffold in peptide chemistry.
Table 2: Key Features of 6-Amino-5-oxohexanoic Acid in Non-Proteinogenic Amino Acid (NPAA) Research
| Feature | Description | Implication in Research |
|---|---|---|
| Structure | Synthetic ω-amino acid with a keto group. | Provides a unique, flexible scaffold not found in natural proteins. |
| Functionality | Contains primary amine, ketone, and carboxylic acid groups. | Allows for versatile and site-selective chemical modifications. |
| Application | Building block for peptidomimetics and other complex molecules. | Enables the synthesis of novel compounds with potentially improved stability and biological activity. nbinno.com |
| Research Area | Medicinal chemistry, drug discovery, peptide synthesis. | Contributes to the expansion of chemical space for developing new therapeutics. |
Antibody-drug conjugates (ADCs) are a class of highly targeted cancer therapies. An ADC consists of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload (drug), and a chemical linker that connects the two. glpbio.com The linker is a critical component, as it must be stable in systemic circulation to prevent premature release of the drug, yet allow for efficient release of the payload once the ADC has been internalized by the target cancer cell. nih.gov
The structural characteristics of 6-Amino-5-oxohexanoic acid make its backbone a suitable candidate for a linker moiety in ADCs. The related compound, 6-aminohexanoic acid (which lacks the keto group), is a well-established flexible and hydrophobic linker used in various biologically active structures, including peptide modifications and drug conjugates. mdpi.com The hexanoic acid chain provides spacing and flexibility, which can be crucial for proper antibody function and drug release.
Furthermore, the concept of using a hexanoic acid derivative as a linker in ADCs is supported by the use of 6-oxohexanoic acid (lacking the amino group) in the synthesis of a drug-linker conjugate. The bifunctional nature of 6-Amino-5-oxohexanoic acid (with its amino and carboxyl groups) would allow it to be readily integrated into an ADC structure, connecting to the antibody on one end and the cytotoxic drug on the other, potentially through its amine or carboxyl functionalities. The keto group could also offer an additional point for chemical modification or influence the electronic properties and stability of the linker.
Precursor for the Synthesis of Bioactive Peptides (e.g., Alpha-Aminoadipic Acid Peptides)
6-Amino-5-oxohexanoic acid and its structural analogs serve as important intermediates in the synthesis of complex bioactive molecules, particularly alpha-aminoadipic acid peptides. google.com Alpha-aminoadipic acid is a six-carbon analog of glutamic acid and is a known metabolite in the lysine (B10760008) biosynthesis pathway in plants and microorganisms. nih.gov Its peptide derivatives have garnered significant interest from pharmacologists due to their structural similarity to glutamic acid peptides and their connection to important antibiotics. google.com
For instance, alpha-aminoadipic acid peptide has been identified as a degradation product of cephalosporin (B10832234) antibiotics, highlighting its relevance in pharmaceutical research. google.com The synthesis of these peptides often relies on key intermediates derived from related compounds. A derivative, (S)-2,6-diamino-5-oxohexanoic acid, is considered an important intermediate for the synthesis of alpha-aminoadipic acid peptides. google.com Furthermore, the broader class of α-aminoadipic acid derivatives, such as (R)-α-aminoadipic acid, is a valuable and readily accessible chiral building block for the synthesis of various unusual amino acids, partly due to its large-scale availability from the enzymatic cleavage of cephalosporin C. nih.gov The utility of these precursors underscores the potential role of this compound as a foundational scaffold in the synthetic pathways leading to novel peptide-based compounds.
Investigations into Prodrug Strategies Targeting Metabolic Pathways (Related Compound Context, e.g., Glutamine Antagonists)
The 5-oxohexanoic acid backbone is a key structural feature in advanced prodrug research, particularly in strategies designed to improve the therapeutic index of potent metabolic inhibitors like glutamine antagonists. nih.govacs.org Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, making its metabolic pathways an attractive therapeutic target. nih.govjohnshopkins.edu The compound 6-diazo-5-oxo-L-norleucine (DON), a powerful glutamine antagonist, has shown significant anticancer efficacy but its clinical development was hindered by severe gastrointestinal toxicity. nih.govjhu.edu
To overcome this limitation, researchers have developed sophisticated prodrug strategies that mask the active DON molecule, allowing it to circulate inertly in the plasma and activate preferentially within the target tumor tissue. nih.govjhu.edu Several of these investigational prodrugs are derivatives of 5-oxohexanoic acid. The core concept is to modify the parent compound to enhance its stability, solubility, and tumor-specific delivery, thereby minimizing systemic toxicity. acs.orgjohnshopkins.edu
| Prodrug/Metabolite Based on 5-Oxohexanoic Acid Scaffold | Parent Drug | Research Goal/Outcome | Reference |
|---|---|---|---|
| (S)-2-acetamido-6-(8-carbamoyl-4-oxoimidazo[5,1-d] google.comnih.govbiosynth.comchemicalbook.comtetrazin-3(4H)-yl)-5-oxohexanoic acid | 6-diazo-5-oxo-L-norleucine (DON) | Model prodrug designed to release N-acetyl DON in a pH-dependent manner. | nih.govresearchgate.net |
| 2-acetamido-6-(((benzyloxy)carbonyl)(nitroso)amino)-5-oxohexanoic acid | 6-diazo-5-oxo-L-norleucine (DON) | Model prodrug containing a N-nitrosocarbamate group designed to convert to a diazo moiety; showed insufficient stability for further characterization. | nih.gov |
| (S)-2-((S)-2-acetamido-3-(1H-indol-3-yl)propanamido)-6-diazo-5-oxohexanoic acid | DRP-104 (a DON prodrug) | Identified as a charged, inactive metabolite of the clinical candidate DRP-104, which reduced systemic prodrug exposure. | acs.org |
Research Utility in Microbial Identification and Plant Physiology Studies
Compounds structurally related to 6-amino-5-oxohexanoic acid have been identified in both microbial and plant systems, suggesting their relevance in biological processes. These natural occurrences provide a basis for their utility in microbial and physiological research.
In the field of microbiology, a closely related compound, 4-keto-5-amino-6-hydroxyhexanoic acid, was isolated from fermentations of Bacillus cereus. nih.gov This metabolite was found to inhibit the growth of both Gram-positive and Gram-negative bacteria when they were cultured in a chemically defined medium. nih.gov Further investigation revealed that its mechanism of action involves the competitive inhibition of the enzyme delta-aminolevulinic acid dehydratase, a key player in the biosynthesis of tetrapyrroles like hemes and chlorophylls. nih.gov
In plant physiology, another related unusual amino acid, 2-amino-5-hydroxyhexanoic acid, was isolated from the seeds of the plant Crotalaria juncea. nih.gov This discovery points to the presence of such molecular scaffolds in plants, where they may play roles in metabolism or defense. The broader context is provided by the presence of α-aminoadipic acid in various plants and microorganisms, where it functions as an intermediate in the metabolic pathway for lysine biosynthesis. nih.gov
| Compound | Source Organism | Area of Study | Observed Role/Activity | Reference |
|---|---|---|---|---|
| 4-Keto-5-amino-6-hydroxyhexanoic acid | Bacillus cereus (Bacterium) | Microbiology | Inhibits growth of Gram-positive and Gram-negative bacteria by inhibiting delta-aminolevulinic acid dehydratase. | nih.gov |
| 2-Amino-5-hydroxyhexanoic acid | Crotalaria juncea (Plant) | Plant Physiology | Isolated as a natural product from seeds; evaluated for antidyslipidemic and antioxidant activity. | nih.gov |
| α-Aminoadipic acid | Plants and Microorganisms | Biochemistry | Metabolite in the principal biochemical pathway of lysine. | nih.gov |
Contribution to Studies on Acid-Base Equilibrium in Biological Systems
Emerging Potential in Synthetic Biology and Metabolic Engineering Research
The scaffold of 6-amino-5-oxohexanoic acid is gaining relevance in the fields of synthetic biology and metabolic engineering, where the goal is to design and construct new biological parts, devices, and systems. While direct engineering of pathways to 6-amino-5-oxohexanoic acid is not prominently documented, extensive research into the biosynthesis of structurally related C6 difunctional alkanes demonstrates a clear potential.
Metabolic engineering efforts have successfully created recombinant microorganisms capable of producing compounds such as 6-aminohexanoic acid (also known as 6-aminocaproic acid). nih.govgoogle.com For example, engineered strains of Pseudomonas taiwanensis and Escherichia coli have been used in combination to biosynthesize 6-aminohexanoic acid from cyclohexane (B81311). nih.gov More advanced pathways have been engineered in microorganisms to produce precursors like 6-amino-2-oxohexanoic acid from L-2,3-dihydrodipicolinate. google.com These engineered pathways involve the introduction of heterologous genes and the inactivation of competing metabolic routes to channel carbon flux towards the desired product. google.com The successful production of these closely related amino-oxo-alkanoic acids provides a strong proof-of-concept for applying similar synthetic biology strategies to produce 6-amino-5-oxohexanoic acid or its derivatives for use as specialty chemicals or pharmaceutical precursors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
